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For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl pent-2-enoate, an unsaturated ester, finds applications in various chemical syntheses,

including in the fragrance and flavor industry and as a potential building block in the

development of more complex molecules. A thorough understanding of its thermodynamic

properties is crucial for process design, reaction optimization, and safety assessments in its

production and use. This technical guide provides a summary of key thermodynamic

parameters for methyl pent-2-enoate, outlines the experimental methodologies for their

determination, and presents estimated data based on established computational methods due

to the limited availability of direct experimental values.

Core Thermodynamic Properties
The thermodynamic properties of a compound govern its behavior in chemical reactions and

physical processes. Key parameters include the enthalpy of formation, which indicates the

energy stored within the molecule; the heat capacity, which describes how the molecule's

temperature changes with the addition of heat; and the standard entropy, a measure of the

molecule's disorder.
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Due to a scarcity of direct experimental data for methyl pent-2-enoate in the reviewed

literature, the following tables present estimated thermodynamic properties derived from well-

established group additivity methods: the Benson group increment theory and the Joback

method. These methods provide reliable estimations for organic molecules and are valuable

tools in the absence of experimental data.

Table 1: Estimated Physicochemical and Thermodynamic Properties of Methyl (E)-pent-2-

enoate

Property
Benson Group
Increment Method

Joback Method Units

Molecular Formula C₆H₁₀O₂ C₆H₁₀O₂ -

Molecular Weight 114.14 114.14 g/mol

Standard Enthalpy of

Formation (Gas,

298.15 K)

-339.5 -342.0 kJ/mol

Standard Molar

Entropy (Gas, 298.15

K)

378.2 - J/(mol·K)

Heat Capacity (Gas,

Cₚ) at 298.15 K
135.8 145.3 J/(mol·K)

Boiling Point - 410.5 K

Critical Temperature - 589.7 K

Critical Pressure - 3.45 MPa

Critical Volume - 398.0 cm³/mol

Note: The Benson method values were calculated using standard group contributions from

established databases. The Joback method values were calculated using the group

contributions outlined by Joback and Reid.
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Experimental Protocols for Thermodynamic
Property Determination
The following sections detail the standard experimental methodologies that would be employed

to determine the thermodynamic properties of methyl pent-2-enoate.

Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound like methyl pent-2-enoate
is typically determined indirectly through the measurement of its enthalpy of combustion (ΔcH°)

using a bomb calorimeter.

Methodology:

Sample Preparation: A precisely weighed sample of high-purity methyl pent-2-enoate is

placed in a crucible within a high-pressure vessel, known as a "bomb." A known amount of a

combustion aid, such as benzoic acid, may be used to ensure complete combustion.

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically

to around 30 atm.

Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated

container (the calorimeter). The initial temperature of the water is recorded with high

precision.

Ignition: The sample is ignited remotely by passing an electric current through a fuse wire in

contact with the sample.

Temperature Measurement: The temperature of the water is monitored and recorded at

regular intervals until it reaches a maximum and then begins to cool.

Data Analysis: The heat released by the combustion reaction is calculated from the

temperature rise of the calorimeter system (water and bomb), which has a predetermined

heat capacity. The heat capacity of the calorimeter is typically determined by combusting a

standard substance with a known enthalpy of combustion, such as benzoic acid.
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Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated

from the experimentally determined standard enthalpy of combustion using Hess's law, along

with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity by Differential Scanning Calorimetry
(DSC)
The heat capacity (Cₚ) of liquid methyl pent-2-enoate as a function of temperature can be

accurately measured using a Differential Scanning Calorimeter (DSC).[1][2]

Methodology:

Sample Preparation: A small, accurately weighed sample of liquid methyl pent-2-enoate
(typically 5-10 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used

as a reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell. The

instrument is programmed to scan a specific temperature range at a constant heating rate

(e.g., 10 K/min).

Measurement Scans: A three-step measurement procedure is typically followed:

Baseline Scan: An initial scan is performed with two empty pans to establish the baseline

heat flow of the instrument.

Sapphire Scan: A scan is performed with a sapphire standard of known heat capacity to

calibrate the instrument's heat flow signal.

Sample Scan: The scan is then run with the sample pan and the empty reference pan.

Data Analysis: The DSC measures the differential heat flow required to maintain the sample

and reference at the same temperature. The heat capacity of the sample is calculated by

comparing the heat flow to the sample with the heat flow to the sapphire standard, after

subtracting the baseline. The result is a continuous measurement of Cₚ over the desired

temperature range.[1][2]

Vapor Pressure by the Transpiration Method
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The vapor pressure of methyl pent-2-enoate can be determined using the transpiration

method, which is a dynamic technique suitable for compounds with low to moderate volatility.

Methodology:

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through

a thermostatted saturator containing the liquid methyl pent-2-enoate. The temperature of

the saturator is precisely controlled.

Saturation: The carrier gas flows through the sample at a slow, controlled rate, allowing it to

become saturated with the vapor of methyl pent-2-enoate.

Condensation and Collection: The gas-vapor mixture then passes through a condenser or a

cold trap where the vaporized sample is collected.

Quantification: The amount of condensed methyl pent-2-enoate is determined

gravimetrically or by a suitable analytical technique such as gas chromatography. The total

volume of the carrier gas that has passed through the system is measured using a gas

meter.

Calculation of Vapor Pressure: Assuming the ideal gas law, the partial pressure of the

substance, which is equal to its vapor pressure at the temperature of the saturator, is

calculated from the mass of the condensed vapor, the total volume of the carrier gas, and the

temperature.

Logical Workflow for Thermodynamic Property
Determination
The following diagram illustrates the logical workflow for the experimental and computational

determination of the key thermodynamic properties of methyl pent-2-enoate.
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Workflow for Thermodynamic Property Determination

Conclusion
This technical guide has provided an overview of the key thermodynamic properties of methyl
pent-2-enoate, detailed the standard experimental protocols for their determination, and

presented estimated values based on reliable computational methods. While experimental data

remains the gold standard, the provided estimations offer valuable insights for researchers,

scientists, and drug development professionals in the absence of such data. The outlined

experimental workflows serve as a practical guide for laboratories equipped to perform these

fundamental thermodynamic measurements. A comprehensive understanding of these
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properties is essential for the effective and safe application of methyl pent-2-enoate in various

fields of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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